![molecular formula C18H34BF4P B1314696 Tricyclohexylphosphonium tetrafluoroborate CAS No. 58656-04-5](/img/structure/B1314696.png)
Tricyclohexylphosphonium tetrafluoroborate
Overview
Description
Tricyclohexylphosphonium tetrafluoroborate, also known as Tricyclohexylphosphine tetrafluoroborate (PCy 3 ·HBF 4), is an inexpensive and air-stable phosphine ligand . It is commonly used in cross-coupling reactions .
Molecular Structure Analysis
The linear formula for Tricyclohexylphosphonium tetrafluoroborate is (C6H11)3P · HBF4 . The molecular weight is 368.24 .Chemical Reactions Analysis
Tricyclohexylphosphonium tetrafluoroborate is used with ruthenium (1,5-cyclooctadiene)ruthenium dimer to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . It is also used in Suzuki reactions .Physical And Chemical Properties Analysis
Tricyclohexylphosphonium tetrafluoroborate is a solid substance . It has a melting point of 164 °C .Scientific Research Applications
Cross-Coupling Reactions
Tricyclohexylphosphonium tetrafluoroborate is widely used as a ligand in cross-coupling reactions, which are fundamental processes in the synthesis of complex organic compounds. Its role in Suzuki-Miyaura coupling is particularly notable, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates . This reaction is pivotal in the pharmaceutical industry for the creation of various therapeutic molecules.
Synthesis of C-homoaporphine Alkaloids
The compound serves as a ligand in the microwave-assisted direct-arylation required for synthesizing C-homoaporphine alkaloids . These alkaloids have significant pharmacological properties, including anti-cancer and anti-microbial activities. The use of Tricyclohexylphosphonium tetrafluoroborate in this context underscores its importance in medicinal chemistry.
Electrocatalysis
In the field of electrocatalysis, Tricyclohexylphosphonium tetrafluoroborate is used to modulate the nucleation and growth of materials, influencing the pathways of reactions . Electrocatalysis is crucial for sustainable energy solutions, and the compound’s application here highlights its role in green chemistry and environmental sustainability.
Dehydrogenative Coupling Reactions
This compound is instrumental in catalyzing the dehydrogenative coupling of alcohols and amines to form amide bonds . Amide bond formation is a key step in the production of various organic compounds, including polymers and pharmaceuticals, making this application highly valuable to chemical manufacturing.
Regioselectivity Control in Hydrostannations
Tricyclohexylphosphonium tetrafluoroborate is utilized to control the regioselectivity of Pd-catalyzed hydrostannations of 1-alkynes . Regioselective reactions are essential for creating substances with specific structural configurations, which is critical in the synthesis of complex organic molecules.
Conductivity Enhancement in Polymer Films
The compound is employed as a template and doping agent to enhance the conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) films . These conductive polymer films have applications in various electronic devices, including displays and solar cells, indicating the compound’s relevance in materials science and engineering.
Safety And Hazards
Tricyclohexylphosphonium tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If swallowed, call a poison center or doctor/physician .
properties
IUPAC Name |
tricyclohexylphosphanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMMEUXKHJYKH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470991 | |
Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclohexylphosphonium tetrafluoroborate | |
CAS RN |
58656-04-5 | |
Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclohexylphosphonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tricyclohexylphosphonium tetrafluoroborate in palladium-catalyzed arylation reactions?
A1: Tricyclohexylphosphonium tetrafluoroborate acts as a ligand for the palladium catalyst in these reactions. [, ] Specifically, it facilitates the palladium-catalyzed β-arylation of (ortho-bromophenyl)furan-2-yl-methanones. [] This means it helps the palladium catalyst to attach to the furan ring in a specific position, leading to the formation of furan-derived fluorenones. [] This selectivity is in contrast to using potassium tert-butoxide and triphenylphosphine, which promotes α-arylation and C(CO)–C bond cleavage instead. []
Q2: Are there any advantages to using tricyclohexylphosphonium tetrafluoroborate as a ligand in these reactions?
A2: Yes, research suggests that using tricyclohexylphosphonium tetrafluoroborate as a ligand can lead to high yields of the desired furan-derived fluorenones from a diverse range of starting materials. [] This suggests it can be a valuable tool for chemists seeking to synthesize these specific compounds.
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